molecular formula C13H11ClFNO2 B11853883 Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate

Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate

Cat. No.: B11853883
M. Wt: 267.68 g/mol
InChI Key: YFALHVWBJPIDGH-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate is a quinoline derivative with the molecular formula C13H11ClFNO2. This compound is part of a class of heterocyclic aromatic organic compounds known for their diverse applications in medicinal chemistry, particularly due to their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 4-chloro-5-fluoro-8-methylquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at a temperature range of 0-5°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core allows it to intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, it can bind to enzyme active sites, disrupting their normal function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-8-fluoro-5-methylquinoline-3-carboxylate
  • Ethyl 8-fluoro-4-hydroxy-5-methylquinoline-3-carboxylate
  • 4-Chloro-5-fluoro-8-methylquinoline-3-carboxylic acid ethyl ester

Uniqueness

Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential biological activity compared to other quinoline derivatives .

Properties

Molecular Formula

C13H11ClFNO2

Molecular Weight

267.68 g/mol

IUPAC Name

ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C13H11ClFNO2/c1-3-18-13(17)8-6-16-12-7(2)4-5-9(15)10(12)11(8)14/h4-6H,3H2,1-2H3

InChI Key

YFALHVWBJPIDGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)F)Cl

Origin of Product

United States

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